

Lyoniresinol chemical structure and properties

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Compound of Interest

Compound Name: *Lyoniresinol*

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Lyoniresinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a naturally occurring lignan, has garnered significant scientific attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Lyoniresinol**. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental protocols for cited biological assays, and visualizing the implicated signaling pathways. This document aims to facilitate further research and development of **Lyoniresinol** as a potential therapeutic agent.

Chemical Structure and Properties

Lyoniresinol is a lignan characterized by a tetrahydronaphthalene skeleton. Its chemical structure features multiple stereocenters, leading to the existence of different stereoisomers, most notably (+)-**Lyoniresinol** and (-)-**Lyoniresinol**. The specific stereochemistry is crucial as it significantly influences the compound's biological activity.

Chemical Structure:

- IUPAC Name: 8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1]

- Molecular Formula: $C_{22}H_{28}O_8$ [\[1\]](#)[\[2\]](#)
- Stereochemistry: The molecule contains chiral centers, leading to different stereoisomers. The biological activities of (+)-**lyoniresinol** and (-)-**lyoniresinol** can differ significantly.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **Lyoniresinol**. It is important to note that **Lyoniresinol** is sparingly soluble in water but shows good solubility in various organic solvents.

Property	Value	Source
Molecular Weight	420.5 g/mol	[2] [3]
Melting Point	170.7-171.0 °C	
Boiling Point	617.6 ± 55.0 °C (Predicted)	
Solubility	Poorly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	[4]
pKa	Experimental data not readily available. A predicted pKa for a glucoside derivative is 10.05 ± 0.40.	
LogP	2 (Predicted)	[1]

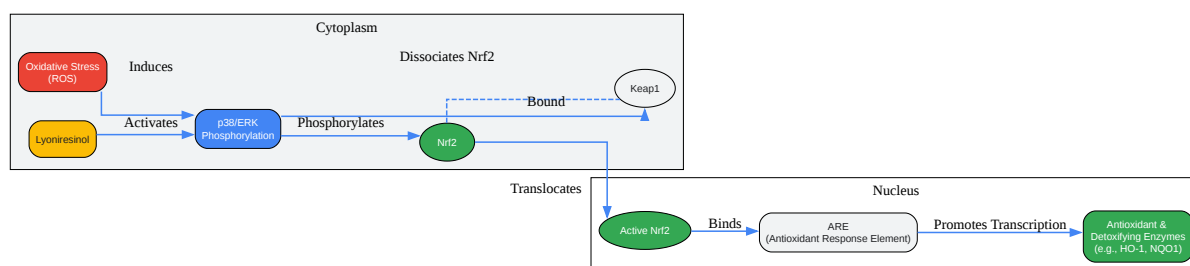
Biological Activities and Signaling Pathways

Lyoniresinol has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Antioxidant Activity and Nrf2 Pathway Activation

Lignans, including **Lyoniresinol**, are known for their antioxidant properties. While direct evidence for **Lyoniresinol** is still emerging, related lignans like (+)-lariciresinol have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress.

Hypothesized Nrf2 Activation by **Lyoniresinol**:



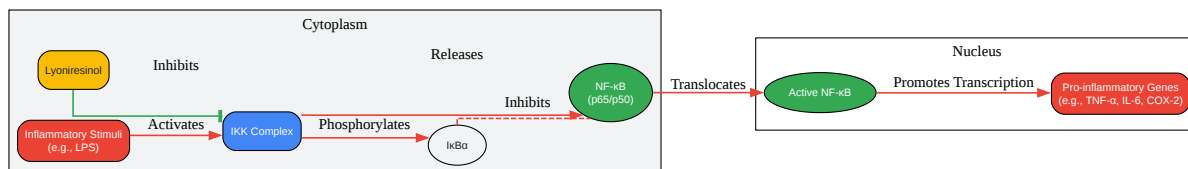
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Caption: Hypothesized activation of the Nrf2 pathway by **Lyoniresinol**.

Anti-inflammatory Activity and NF-κB Inhibition

Lyoniresinol and its derivatives are postulated to exert anti-inflammatory effects by inhibiting the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Hypothesized NF-κB Inhibition by **Lyoniresinol**:



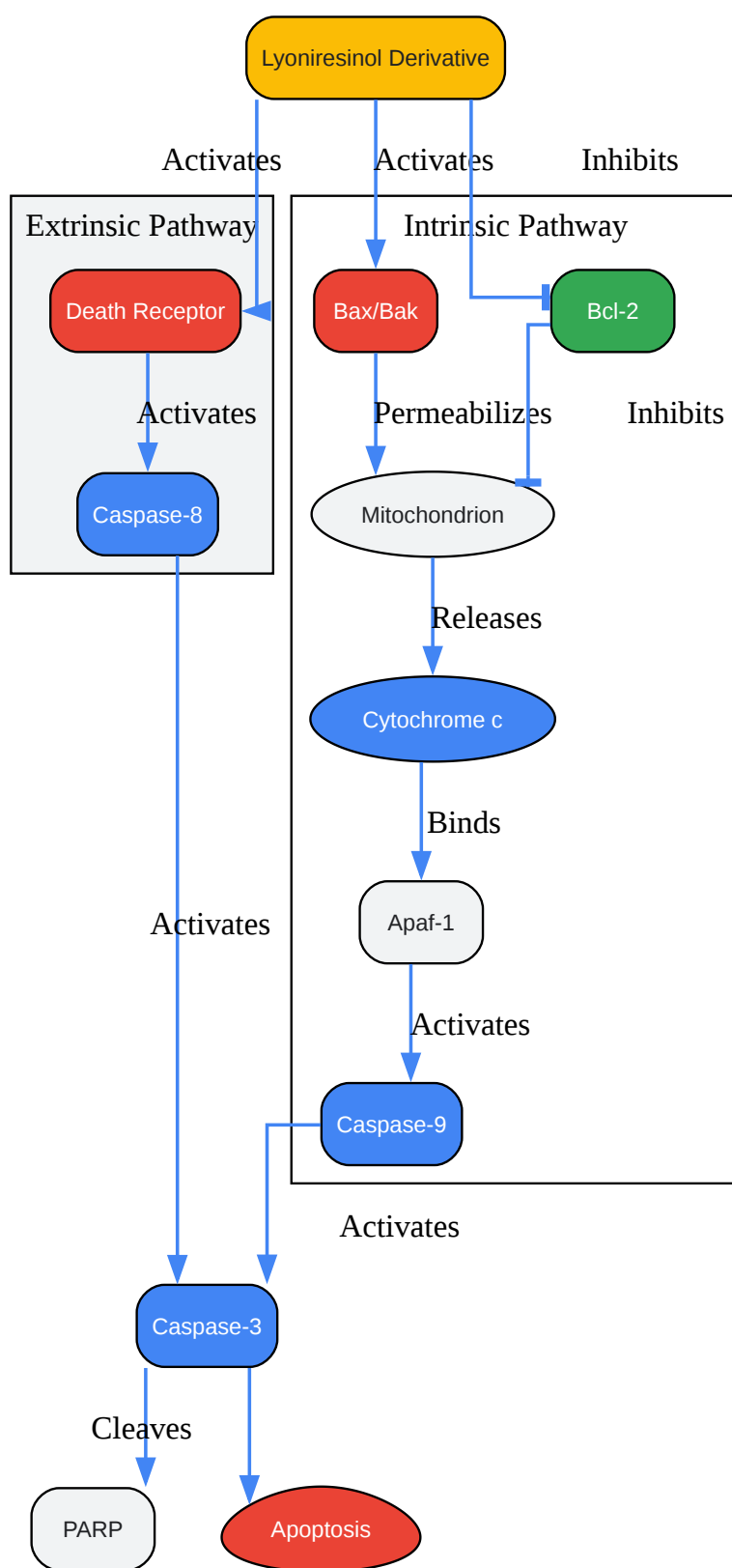
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Caption: Postulated inhibition of the NF-κB signaling pathway by **Lyoniresinol**.

Anticancer Activity and Apoptosis Induction

Derivatives of **Lyoniresinol** have demonstrated anticancer activity against various cancer cell lines. One of the proposed mechanisms is the induction of apoptosis. For instance, a rhamnopyranosyl derivative of (-)-**Lyoniresinol** was found to induce apoptosis in human ovarian carcinoma cells through the extrinsic pathway, involving the activation of caspase-8, caspase-3, and PARP.[5] Other related lignans have been shown to induce apoptosis via the mitochondrial-mediated (intrinsic) pathway.

Apoptosis Pathways Potentially Modulated by **Lyoniresinol**:



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Caption: Overview of extrinsic and intrinsic apoptosis pathways potentially modulated by **Lyoniresinol**.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of **Lyoniresinol**.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

- Reagent Preparation:
 - Prepare a stock solution of DPPH in methanol or ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.
 - Prepare a series of concentrations of **Lyoniresinol** in the same solvent.
- Procedure:
 - Add a defined volume of each **Lyoniresinol** concentration to the DPPH solution.
 - Prepare a control sample containing only the solvent instead of the **Lyoniresinol** solution.
 - Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
 - Measure the absorbance of each solution at 517 nm using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

- Cell Culture:
 - Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Seed the cells in a 24-well plate at a density of 5×10^5 cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator.
- Treatment:
 - Replace the medium with fresh FBS-free DMEM.
 - Add various concentrations of **Lyoniresinol** (prepared in FBS-free DMEM) to the cells.
 - After 1 hour of pre-treatment with **Lyoniresinol**, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
- Measurement of Nitrite:
 - Collect the cell culture supernatant.
 - Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
 - Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
- Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in **Lyoniresinol**-treated cells to that in LPS-stimulated control cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding:
 - Seed the desired cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
 - Allow the cells to adhere and grow for 24 hours.
- Treatment:
 - Treat the cells with various concentrations of **Lyoniresinol** for a specified duration (e.g., 24, 48, or 72 hours).
 - Include a vehicle control (cells treated with the solvent used to dissolve **Lyoniresinol**, typically DMSO at a final concentration of <0.1%).
- MTT Addition and Incubation:
 - After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
 - Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Conclusion

Lyoniresinol is a promising natural compound with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and its effects on key signaling pathways involved in oxidative stress, inflammation, and cancer. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of **Lyoniresinol**. Future studies should focus on elucidating the precise molecular targets of **Lyoniresinol**, conducting in vivo efficacy and safety studies, and exploring the structure-activity relationships of its derivatives to optimize its therapeutic potential.

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